Nitrosonium hexafluorophosphate

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

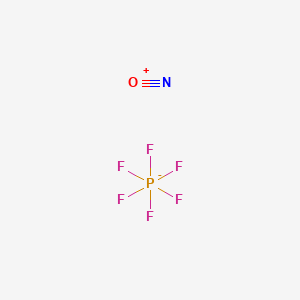

2D Structure

特性

IUPAC Name |

azanylidyneoxidanium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/F6P.NO/c1-7(2,3,4,5)6;1-2/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAKPNYRUBHJGAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N#[O+].F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6NOP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80937608 | |

| Record name | Nitrilooxidanium hexafluoridophosphate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80937608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.970 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16921-91-8 | |

| Record name | Phosphate(1-), hexafluoro-, nitrosyl (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitrilooxidanium hexafluoridophosphate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80937608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitrosyl hexafluorophosphate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.240 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization of Nitrosonium Hexafluorophosphate in Advanced Chemical Research

Historical Trajectory and Evolution of Nitrosonium Chemistry Research

The study of the nitrosonium ion has its roots in the early 20th century, marking its long-standing importance in chemical synthesis. numberanalytics.com Initially, the focus was on its generation and fundamental reactivity. A common method for generating the nitrosonium ion involves the reaction of sodium nitrite (B80452) with a strong acid like hydrochloric acid to form nitrous acid, which subsequently dehydrates to yield the NO⁺ cation. unacademy.comchemtube3d.com Another pathway involves the protonation of nitrous acid itself. wikipedia.orgucla.edu

The development of stable nitrosonium salts, such as nitrosonium hexafluorophosphate (B91526) and nitrosonium tetrafluoroborate (B81430) (NOBF₄), was a significant milestone. These salts provided chemists with convenient, solid sources of the highly reactive NO⁺ ion, which could be more easily handled and measured compared to its in situ generation. wikipedia.org This advancement paved the way for more controlled and reproducible experimental procedures, expanding the scope of nitrosonium chemistry into various synthetic applications. Research in the mid-20th century further elucidated its role in reactions like the diazotization of amines, a cornerstone of aromatic chemistry. ucla.edu Over the decades, the research landscape has evolved from fundamental studies of its formation and simple reactions to its application as a sophisticated tool in complex organic synthesis, catalysis, and materials science.

Fundamental Role of the Nitrosonium Cation (NO⁺) in Chemical Reactivity

The chemical utility of nitrosonium hexafluorophosphate is dominated by the reactivity of the nitrosonium cation (NO⁺). The NO⁺ ion is a diatomic cation that is isoelectronic with carbon monoxide (CO) and molecular nitrogen (N₂), meaning it has the same number of electrons. wikipedia.orgbritannica.com It features a triple bond between the nitrogen and oxygen atoms, contributing to its stability as a distinct chemical entity. numberanalytics.com However, its positive charge and electrophilic nature make it highly reactive toward nucleophiles. numberanalytics.com

The reactivity of the NO⁺ cation can be categorized into several key types:

Nitrosation: The NO⁺ ion is a powerful nitrosating agent, meaning it can transfer a nitroso group (–NO) to a substrate. numberanalytics.com A classic example is the reaction with aryl amines (ArNH₂) to form diazonium salts (ArN₂⁺), which are valuable intermediates in the synthesis of a wide range of organic compounds. wikipedia.orgucla.edu Electron-rich aromatic compounds, such as anisole (B1667542), can also undergo nitrosation. wikipedia.org

Oxidation: The nitrosonium ion is a strong oxidizing agent, capable of accepting an electron from various substrates. numberanalytics.comwikipedia.org For instance, it can oxidize metal carbonyl complexes. wikipedia.org An advantage of using NO⁺ salts like NOPF₆ as an oxidant is that the byproduct, nitric oxide (NO), is a gas that can be easily removed from the reaction mixture. wikipedia.org

Cycloaddition Reactions: The NO⁺ ion participates in cycloaddition reactions, which are crucial for the formation of heterocyclic compounds like isoxazoles and oxazoles. numberanalytics.com

Catalysis: More recent research has demonstrated that the nitrosonium ion can act as a catalyst. For example, it has been shown to catalyze the decomposition of S-Nitrosothiols (RSNOs). nih.gov

This versatile reactivity makes the nitrosonium cation an indispensable tool for creating carbon-heteroatom bonds, functionalizing unsaturated bonds, and synthesizing complex molecules, including pharmaceuticals and agrochemicals. unacademy.comnumberanalytics.com

Table 1: Selected Reactions of the Nitrosonium Cation (NO⁺)

| Reactant Type | Product Type | General Reaction Example |

| Aryl Amine (ArNH₂) | Diazonium Salt (ArN₂⁺) | ArNH₂ + NO⁺ → ArN₂⁺ + H₂O |

| Electron-Rich Arene | Nitrosoarene | CH₃OC₆H₅ + NO⁺ → CH₃OC₆H₄NO + H⁺ |

| Metal Carbonyl Complex | Metal Nitrosyl Complex | M(CO)ₓ + NO⁺ → [M(CO)ₓ₋₁(NO)]⁺ + CO |

| S-Nitrosothiol (RSNO) | Disulfide (RSSR) | 2 RSNO + NO⁺ (catalyst) → RSSR + N₂O₂ |

Significance of Hexafluorophosphate Anion (PF₆⁻) in Stabilizing Reactive Species

While the NO⁺ cation provides the reactivity, the hexafluorophosphate anion (PF₆⁻) provides the necessary stability, making compounds like NOPF₆ practical reagents. The PF₆⁻ anion is classified as a non-coordinating or weakly coordinating anion. fiveable.mewikipedia.org This means it has a very low tendency to form covalent bonds or strong interactions with cations. fiveable.me

Several key features of the PF₆⁻ anion contribute to its stabilizing role:

High Symmetry and Charge Delocalization: The PF₆⁻ anion has a highly symmetric octahedral geometry, with the phosphorus atom at the center surrounded by six fluorine atoms. fiveable.me This symmetry helps to distribute the negative charge evenly over the entire anion, reducing its nucleophilicity and reactivity.

Steric Hindrance: The six fluorine atoms sterically shield the central phosphorus atom, further preventing the anion from coordinating to the cation.

Chemical Inertness: The PF₆⁻ anion is chemically robust and resistant to both acidic and basic hydrolysis. wikipedia.org This stability prevents the anion from participating in unwanted side reactions, ensuring that the observed chemistry is solely due to the cation.

The use of a non-coordinating anion like PF₆⁻ is crucial for isolating and utilizing highly reactive cations like NO⁺. It is one of the most common anions used to precipitate and crystallize organometallic and inorganic cations. acs.org Its poor coordinating ability ensures that the cation's reactivity is not masked or altered, allowing it to function effectively as a reagent. fiveable.mewikipedia.org This property is also exploited in other areas of chemistry, such as in the electrolytes for lithium-ion batteries and in the formulation of ionic liquids. wikipedia.orgnih.gov

Table 2: Comparison of Common Non-Coordinating Anions

| Anion | Formula | Geometry | Coordinating Ability | Key Feature |

| Hexafluorophosphate | [PF₆]⁻ | Octahedral | Very Low | High stability, low nucleophilicity. wikipedia.org |

| Tetrafluoroborate | [BF₄]⁻ | Tetrahedral | Low | Commonly used, but can be more coordinating than PF₆⁻. wikipedia.org |

| Perchlorate | [ClO₄]⁻ | Tetrahedral | Low | Potentially explosive nature of its salts can be a drawback. wikipedia.org |

Interdisciplinary Research Landscape of this compound

The unique combination of a highly reactive cation and a stable, non-coordinating anion makes this compound a valuable tool across multiple research disciplines.

Organic and Inorganic Synthesis: In organic synthesis, NOPF₆ is used for various transformations, including the nitrosation of arenes, the cleavage of ethers, and the synthesis of nitrogen-containing heterocycles. numberanalytics.comwikipedia.org In inorganic chemistry, it serves as a reagent to generate metal nitrosyl complexes by reacting with metal carbonyls or other low-valent metal complexes. wikipedia.orgbritannica.com

Polymer Chemistry: this compound acts as an efficient initiator for the cationic polymerization of various monomers. fishersci.com It has been successfully used to polymerize 1,2-epoxides like cyclohexene (B86901) oxide and styrene (B11656) oxide, as well as other monomers such as styrene, tetrahydrofuran (B95107), and n-butyl vinyl ether. fishersci.comfishersci.de

Catalysis: The catalytic properties of the nitrosonium ion, delivered via NOPF₆, are an area of active research. It has been shown to be a potent catalyst for the decomposition of S-nitrosothiols, a reaction of interest in biochemistry and signaling pathways. nih.gov

Materials Science: While the direct application in bulk materials is less common, NOPF₆ is a precursor in certain materials synthesis routes. For example, it can be used to prepare nitryl fluoride (B91410) (FNO₂), a powerful oxidant and fluorinating agent, by reacting it with an anhydrous alkali metal fluoride. google.com Furthermore, the inherent stability and electrochemical properties of the PF₆⁻ anion itself are leveraged in advanced materials, such as electrolytes for sodium dual-ion batteries. csic.es

Table 3: Properties of this compound

| Property | Value |

| Chemical Formula | NOPF₆ fishersci.com |

| Molecular Weight | 174.97 g/mol fishersci.comfishersci.at |

| Appearance | Colorless or white crystalline solid fishersci.atmendelchemicals.com |

| CAS Number | 16921-91-8 fishersci.commendelchemicals.com |

| Solubility | Soluble in acetonitrile (B52724). fishersci.com Reacts with water. wikipedia.org |

| Sensitivity | Moisture sensitive. fishersci.comfishersci.de |

Advanced Synthetic Methodologies for Nitrosonium Hexafluorophosphate

Direct Reaction Pathways for Nitrosonium Hexafluorophosphate (B91526) Synthesis

Direct synthesis methods involve the formation of the nitrosonium cation and its pairing with the hexafluorophosphate anion in a single conceptual process.

Reaction of Nitrous Acid with Fluoride (B91410) Sources

The nitrosonium ion ([NO]⁺) can be generated through the protonation of nitrous acid (HONO). wikipedia.org When a strong acid containing the desired counter-ion is used, the corresponding nitrosonium salt can be formed. For the synthesis of nitrosonium hexafluorophosphate, the fluoride source is the strong acid, hexafluorophosphoric acid (HPF₆).

The reaction proceeds via an acid-base mechanism where nitrous acid is protonated by hexafluorophosphoric acid, followed by the loss of a water molecule to yield the nitrosonium cation, which immediately pairs with the hexafluorophosphate anion.

Reaction Scheme: HONO + HPF₆ ⇌ [H₂ONO]⁺[PF₆]⁻ → [NO]⁺[PF₆]⁻ + H₂O

This method is conceptually straightforward, but care must be taken to use anhydrous conditions, as the nitrosonium ion readily hydrolyzes in the presence of water back to nitrous acid. wikipedia.org

Combination of Nitric Oxide with Fluorine and Phosphorus-Containing Compounds

A robust method for synthesizing this compound involves the reaction of nitrosyl fluoride (NOF) with the powerful Lewis acid, phosphorus pentafluoride (PF₅). Nitrosyl fluoride itself is a colorless gas that can be produced by the direct reaction of nitric oxide (NO) and fluorine gas (F₂). wikipedia.org

The synthesis can be viewed as a two-step process:

Formation of Nitrosyl Fluoride: NO(g) + ½F₂(g) → NOF(g)

Lewis Acid-Base Adduct Formation: NOF(g) + PF₅(g) → [NO]⁺[PF₆]⁻(s)

In the second step, the nitrosyl fluoride acts as a fluoride donor (a Lewis base) to the fluoride-accepting phosphorus pentafluoride (a Lewis acid). This reaction is analogous to the well-known synthesis of nitrosonium tetrafluoroborate (B81430) from nitrosyl fluoride and boron trifluoride (BF₃). wikipedia.org The resulting product, this compound, is a stable, solid salt.

Salt Formation and Anion Exchange Routes for this compound

These methods rely on starting with a pre-formed nitrosonium salt or a nitrosyl compound and exchanging its anion for the hexafluorophosphate ion.

Synthesis from Nitrosonium Tetrafluoroborate

Anion exchange, or metathesis, is a common strategy in inorganic synthesis. Starting with the more readily available nitrosonium tetrafluoroborate ([NO]⁺[BF₄]⁻), the tetrafluoroborate anion can be exchanged for a hexafluorophosphate anion. This is typically achieved by reacting nitrosonium tetrafluoroborate with a hexafluorophosphate salt in a suitable solvent. The choice of the cation for the hexafluorophosphate salt is crucial and is selected to ensure that the resulting tetrafluoroborate salt is insoluble in the reaction medium, thus driving the reaction to completion via precipitation.

Reaction Scheme: [NO]⁺[BF₄]⁻(solv) + M⁺[PF₆]⁻(solv) → [NO]⁺[PF₆]⁻(solv) + M⁺[BF₄]⁻(s)↓

(Where M⁺ can be K⁺, Ag⁺, etc.)

The precipitated salt (e.g., KBF₄ or AgBF₄) is then removed by filtration, leaving a solution of this compound. The solvent can then be evaporated to yield the pure solid product.

Generation from Nitrosyl Chloride and Hexafluorophosphoric Acid

Nitrosyl chloride (NOCl) can serve as an effective source of the nitrosonium ion in the presence of a strong acid. The reaction between nitrosyl chloride and hexafluorophosphoric acid (HPF₆) provides a direct route to this compound. rsc.org

Reaction Scheme: NOCl + HPF₆ → [NO]⁺[PF₆]⁻ + HCl(g)↑

This reaction is highly favorable due to the formation of hydrogen chloride as a gaseous byproduct, which escapes the reaction mixture and drives the equilibrium towards the products according to Le Châtelier's principle. The reaction must be performed under anhydrous conditions to prevent hydrolysis of the product.

In Situ Generation of this compound for Reaction Studies

For many applications in organic synthesis, the isolation of the pure this compound salt is not necessary. Instead, it can be generated in situ (in the reaction mixture) for immediate consumption. This approach avoids the handling of the highly reactive and moisture-sensitive reagent. researchgate.net

The in situ generation is often employed in nitrosation reactions or oxidation processes. For example, in the nitrosation of organometallic compounds like organotrifluoroborates, nitrosonium tetrafluoroborate is often used. nih.gov The principle remains the same for the hexafluorophosphate analogue, where the reagent would be generated from its precursors directly in the presence of the substrate to be functionalized. This technique is particularly valuable in Ritter-type reactions, where the nitrosonium ion activates a substrate towards nucleophilic attack by a nitrile. researchgate.net The choice of precursors for in situ generation would follow the direct synthesis routes, such as combining nitrosyl chloride and hexafluorophosphoric acid in the reaction vessel containing the organic substrate.

Electrophilic Addition Strategies

The nitrosonium ion, NO⁺, is a powerful electrophile that readily engages in electrophilic addition reactions with unsaturated organic compounds. In these reactions, the electron-rich pi (π) bond of a double or triple bond acts as a nucleophile, attacking the electron-deficient nitrosonium ion. wikipedia.org This initial attack breaks the π bond and forms a new carbon-nitrogen sigma (σ) bond, resulting in a carbocationic intermediate. wikipedia.orglasalle.edu This intermediate is then susceptible to attack by a nucleophile to form the final product.

The general mechanism for an electrophilic addition involving the nitrosonium ion can be summarized as follows:

Electrophilic Attack: The π electrons of an alkene or alkyne attack the NO⁺ ion.

Intermediate Formation: A high-energy carbocation intermediate is formed. youtube.com

Nucleophilic Capture: A nucleophile attacks the carbocation, leading to the final addition product.

A notable application of this reactivity is the nitrosylation of electron-rich aromatic compounds. For instance, anisole (B1667542) reacts with nitrosonium tetrafluoroborate (a related salt) in an electrophilic substitution reaction, which highlights the strong electrophilic character of the NO⁺ ion. wikipedia.org Furthermore, the nitrosonium ion is utilized in Ritter-type reactions, where it can activate nitriles to facilitate their addition to alkyl halides, demonstrating its role in complex organic transformations. researchgate.net

Table 1: Examples of Electrophilic Reactions Involving the Nitrosonium Ion

| Reaction Type | Substrate | Reagent | Key Intermediate | Product Type |

|---|---|---|---|---|

| Nitrosylation of Arenes | Anisole (CH₃OC₆H₅) | NOBF₄ | Sigma Complex | Nitrosoarene |

| Ritter-Type Reaction | Alkyl Halide, Nitrile | NO⁺ Source | Nitrilium Ion | N-Substituted Amide |

| Addition to Alkenes | Alkene (R₂C=CR₂) | NOPF₆ | Carbocation | Functionalized Alkane |

Generation from Nitrous Acid and Strong Acids

A fundamental and common method for generating the nitrosonium ion is through the reaction of nitrous acid (HNO₂) with a strong acid. wikipedia.org The strong acid protonates the hydroxyl group of nitrous acid, which is a relatively weak acid itself. wikipedia.org This protonation creates a good leaving group (water), which then departs to yield the nitrosonium ion.

The chemical equilibrium for this process is: HONO + H⁺ ⇌ NO⁺ + H₂O wikipedia.org

In practice, nitrous acid is often unstable and is typically generated in situ for immediate use. This is achieved by reacting a stable nitrite (B80452) salt, such as sodium nitrite (NaNO₂), with a strong acid like hydrochloric acid or sulfuric acid. chemicalbook.com

Table 2: Reaction Scheme for NOPF₆ Synthesis from Nitrous Acid

| Step | Reactant 1 | Reactant 2 | Product | Purpose |

|---|---|---|---|---|

| 1 | Sodium Nitrite (NaNO₂) | Strong Acid (e.g., H₂SO₄) | Nitrous Acid (HNO₂) | In situ generation of nitrous acid |

| 2 | Nitrous Acid (HNO₂) | Strong Acid (H⁺) | Nitrosonium Ion (NO⁺) + H₂O | Formation of the electrophile |

| 3 | Nitrosonium Ion (NO⁺) | Hexafluorophosphoric Acid (HPF₆) | This compound (NOPF₆) | Formation of the stable salt |

Control of Purity and Stability in this compound Synthesis

The control of purity and stability is paramount in the synthesis and handling of this compound due to its high reactivity.

Stability: The primary factor affecting the stability of NOPF₆ is its extreme sensitivity to moisture. wikipedia.orgfishersci.com The nitrosonium ion readily reacts with water in a hydrolysis reaction to revert to nitrous acid. wikipedia.org

The hydrolysis reaction is: NO⁺ + H₂O → HONO + H⁺ wikipedia.org

This reaction not only consumes the desired product but also generates acidic byproducts, which can catalyze further decomposition or unwanted side reactions. Consequently, the synthesis, storage, and handling of this compound must be performed under strictly anhydrous (moisture-free) conditions, typically in a dry nitrogen or argon atmosphere using dried solvents and glassware.

Purity: Controlling the purity of NOPF₆ begins with using high-purity starting materials and maintaining rigorous anhydrous conditions to prevent hydrolysis. After synthesis, purification methods may be necessary to remove unreacted starting materials or byproducts. For the related compound nitrosonium tetrafluoroborate (NOBF₄), purification can be achieved by sublimation at elevated temperatures (200–250 °C) under high vacuum (0.01 mmHg). wikipedia.org This suggests that similar thermal or vacuum-based techniques could be applicable for purifying NOPF₆. Commercially available this compound often has a specified purity, such as 96%, indicating that some level of impurity is common. fishersci.com

Table 3: Purity and Stability Control Measures

| Factor | Challenge | Control Strategy |

|---|

| Stability | Hydrolysis upon contact with water/moisture. | - Perform synthesis under an inert, dry atmosphere (e.g., N₂, Ar).

Table 4: Compound Names Mentioned in this Article

| Compound Name | Molecular Formula |

|---|---|

| This compound | NOPF₆ |

| Anisole | CH₃OC₆H₅ |

| Nitrous Acid | HNO₂ |

| Hexafluorophosphoric Acid | HPF₆ |

| Sodium Nitrite | NaNO₂ |

| Nitrosonium tetrafluoroborate | NOBF₄ |

| Water | H₂O |

| Hydrochloric Acid | HCl |

Elucidation of Reactivity and Reaction Mechanisms of Nitrosonium Hexafluorophosphate

Oxidizing Properties and Electron Transfer Pathways

Nitrosonium hexafluorophosphate (B91526) is a potent one-electron oxidant, a property that underpins much of its reactivity in both organic and inorganic chemistry. wikipedia.orgresearchgate.netdntb.gov.ua Its oxidizing strength is sufficient to abstract an electron from a wide range of substrates, initiating radical-based reaction pathways.

The nitrosonium cation is widely used to oxidize metal centers in coordination and organometallic complexes. wikipedia.org This process typically involves a one-electron oxidation, increasing the formal oxidation state of the metal by one.

For example, ferrous {FeNO}⁷ precursors can be chemically or electrochemically oxidized to ferric {FeNO}⁶ complexes using reagents like nitrosonium salts. acs.org The oxidation of [Fe(TPP)(NO)] (where TPP²⁻ is the tetraphenylporphyrin (B126558) dianion) with an appropriate oxidant yields [Fe(TPP)(NO)]⁺, changing the formal description from {FeNO}⁷ to {FeNO}⁶. acs.org Similarly, an Fe(III)-peroxo complex, [FeIII(14-TMC)(O₂)]⁺, reacts with the nitrosonium ion to produce an Fe(IV)-oxo complex, [FeIV(14-TMC)(O)]²⁺, and nitrogen dioxide. rsc.org This demonstrates the ability of NO⁺ to induce a two-electron oxidation of the complex through internal rearrangements following the initial interaction. rsc.org

The general reaction can be represented as: LₙMᶻ + NO⁺ → [LₙM]⁽ᶻ⁺¹⁾⁺ + NO•

This capability is crucial for accessing higher oxidation states of metals that may be difficult to achieve through other means, enabling the synthesis and study of highly reactive metal-containing species. acs.org

Many reactions involving nitrosonium hexafluorophosphate proceed via a Single Electron Transfer (SET) mechanism. researchgate.net In this pathway, the nitrosonium cation acts as a one-electron acceptor, oxidizing a substrate to form a radical cation and neutral nitric oxide (NO•).

Substrate + NO⁺ → [Substrate]•⁺ + NO•

This initial SET step is fundamental to various transformations. For instance, the nitrosonium ion-induced oxidative C–H activation of methoxy-substituted phenols to achieve C–C cross-coupling with arenes is believed to proceed through such a mechanism. researchgate.netdntb.gov.ua The oxidation of the aromatic ring by NO⁺ generates a radical cation, which can then engage in further reactions. researchgate.net

The formation of charge-transfer complexes is intimately linked to the SET pathway. researchgate.net The inner-sphere complex [ArH,NO⁺] can be considered a precursor to the redox products ArH•⁺ and NO•. researchgate.net The reversible interchange between the CT complex and the SET products is a key feature of the mechanism, with the complex representing a completely delocalized system where the electron transfer barrier is minimal. researchgate.net

An example is the nitrosonium-catalyzed oxidative bromination of electron-rich arenes. researchgate.net In this process, bromide salts serve as the bromine source, and molecular oxygen acts as the terminal oxidant. The nitrosonium ion (NO⁺) is proposed to be the active catalytic species, which is regenerated in the cycle. This method provides a metal-free alternative for arene bromination. researchgate.net

Similarly, NO⁺ can catalyze the formation of C–N bonds. Mechanistic studies on the synthesis of diarylamines from electron-rich arenes suggest that the formation of the second C–N bond is catalyzed by the nitrosonium ion. researchgate.net In some NO⁺-induced reactions, such as the cross-coupling of phenols and arenes, the regeneration of the active NO⁺ species by atmospheric oxygen can enable the use of substoichiometric amounts of the initial nitrate (B79036) salt, making the process catalytic. researchgate.netdntb.gov.ua These catalytic applications highlight the utility of the redox properties of the nitrosonium ion in developing sustainable and efficient synthetic methods. rsc.orgresearchgate.net

Nitrosation Reactions

Nitrosation is the process of introducing a nitroso group (-NO) into a molecule. wikipedia.org this compound serves as a potent nitrosating agent.

The reaction of amines with nitrosating agents like this compound can lead to the formation of N-nitrosamines. veeprho.com The reactivity of amines towards nitrosation is dependent on their structure, with secondary amines generally being the most susceptible to forming stable nitrosamines. ccsnorway.comcir-safety.org

The general mechanism involves the electrophilic attack of the nitrosonium ion on the nitrogen atom of the amine. wikipedia.org For secondary amines, this results in the formation of a stable N-nitrosamine. wikipedia.org

Primary Amines: Primary amines react with nitrosating agents to form unstable primary N-nitrosamines, which can decompose to form diazonium salts. veeprho.comnih.gov These diazonium salts can then undergo further reactions.

Secondary Amines: Secondary amines readily react to form stable N-nitrosamines. ccsnorway.comcir-safety.org

Tertiary Amines: Tertiary amines can undergo dealkylative nitrosation to form nitrosamines. veeprho.com However, tertiary aryl amines tend to undergo C-nitrosation on the aromatic ring rather than N-nitrosation. cir-safety.org

The formation of nitrosamines is a significant concern in various fields, including pharmaceuticals, due to their potential carcinogenicity. veeprho.com The rate of N-nitrosation is influenced by the basicity of the amine. cir-safety.org

| Amine Type | Reactivity with this compound | Product(s) |

| Primary Amines | High | Unstable Primary N-Nitrosamines, Diazonium Salts |

| Secondary Amines | High | Stable N-Nitrosamines |

| Tertiary Amines | Moderate | N-Nitrosamines (via dealkylation), C-Nitrosated products (for aryl amines) |

Electron-rich aromatic compounds, or arenes, can undergo nitrosation with this compound. wikipedia.org This reaction, a form of electrophilic aromatic substitution, introduces a nitroso group onto the aromatic ring. A classic example is the nitrosation of anisole (B1667542), which yields p-nitrosoanisole. wikipedia.org

The reactivity of the arene is crucial; the presence of electron-donating groups on the aromatic ring enhances the susceptibility to electrophilic attack by the nitrosonium ion. wikipedia.org In some instances, particularly with aryl boronic acids and esters, the nitrosation can proceed rapidly. researchgate.net

| Arene | Product |

| Anisole | p-Nitrosoanisole |

| Aryl Boronates | Nitroso Arenes |

Thiols (R-SH) and their corresponding thiolates (R-S⁻) are susceptible to nitrosation, leading to the formation of S-nitrosothiols (RSNOs). nih.gov This reaction is significant in biological systems as S-nitrosothiols play a role in cell signaling. nih.gov The formation of S-nitrosothiols can occur through the reaction of a thiol with a nitrosonium ion donor. nih.gov The reaction of dinitrogen trioxide (N₂O₃), which can act as a source of the nitrosonium equivalent, with thiolates is an effective method for forming RSNOs. nih.gov The process can also be influenced by the presence of oxygen and other reactive oxygen species. nih.gov

While the direct reaction of this compound with sulfides and thiocarbonyls is less commonly detailed, the electrophilic nature of the nitrosonium ion suggests potential reactivity towards these sulfur-containing functional groups.

Insertion Reactions and Ligand Transformations

This compound can participate in insertion reactions, particularly with transition metal complexes, leading to the formation of new ligands and coordination compounds.

The nitrosonium cation (NO⁺) can insert into metal-hydride (M-H) bonds. acs.org This reaction has been observed with rhenium and osmium hydride complexes. While this compound can initiate this insertion, the resulting hexafluorophosphate complex salts are often less stable than those formed with other counterions like triflate. acs.org These unstable complexes may decompose, for instance, to form a neutral fluoride (B91410) complex. acs.org This insertion reaction provides a pathway to nitroxyl (B88944) (HNO) complexes. acs.org

Similar to its reaction with metal-hydride bonds, the nitrosonium cation can insert into metal-alkyl (M-C) bonds. acs.org For example, the reaction of this compound with a rhenium methyl complex leads to the formation of a nitrosomethane (B1211736) complex, although this can also lead to the formation of a fluoride complex as a decomposition product. acs.org Such insertion reactions have also been reported for chromium-alkyl bonds, yielding complexes with nitrosoalkane ligands. acs.org

| Metal Complex Type | Reactant | Product Type | Stability of Hexafluorophosphate Salt |

| Metal-Hydride | Rhenium Hydride Complex | Nitroxyl Complex | Less Stable |

| Metal-Alkyl | Rhenium Methyl Complex | Nitrosoalkane Complex | Prone to Decomposition |

| Metal-Alkyl | Chromium Alkyl Complex | Nitrosoalkane Complex | Not specified |

Formation of Nitroxyl and Nitrosoalkane Ligands

Nitrosonium salts, including this compound, serve as valuable reagents in coordination chemistry for the synthesis of complexes containing nitroxyl (HNO) and nitrosoalkane (RNO) ligands. acs.org The primary mechanism for the formation of these ligands is the 1,1-insertion of the nitrosonium ion (NO⁺) into metal-hydride (M-H) or metal-alkyl (M-R) bonds. acs.org

This synthetic route is analogous to the long-established method of creating aryldiazene complexes through the insertion of aryldiazonium ions into metal-hydride bonds. acs.org Research has demonstrated that nitrosonium salts react readily with d⁶ transition-metal hydrido and methyl complexes to yield the corresponding nitroxyl and nitrosoalkane coordination complexes. acs.org For instance, the reaction of mer,trans-Re(CH₃)(CO)₃(PPh₃)₂ with a nitrosonium salt leads to the formation of a nitrosomethane complex. acs.org

The stability of the resulting nitroxyl and nitrosoalkane complexes is significantly influenced by the counter-ion of the nitrosonium salt used. acs.org When this compound ([NO][PF₆]) or nitrosonium tetrafluoroborate (B81430) ([NO][BF₄]) are used, the resulting complexes tend to be thermally unstable. acs.org These complexes often decompose through ligand loss, yielding neutral fluoride complexes. acs.org In contrast, salts with less coordinating anions, such as triflate (SO₃CF₃⁻), can produce more stable nitroxyl and nitrosoalkane complexes. acs.org

Table 1: Examples of Insertion Reactions for Ligand Formation

| Reactant Complex | Nitrosonium Salt | Resulting Ligand | Product Type | Reference |

|---|---|---|---|---|

| mer,trans-ReH(CO)₃(PPh₃)₂ | [NO][SO₃CF₃] | Nitroxyl (HNO) | Stable Complex Salt | acs.org |

| mer,trans-Re(CH₃)(CO)₃(PPh₃)₂ | [NO][SO₃CF₃] | Nitrosoalkane (CH₃NO) | Stable Complex Salt | acs.org |

Hydrolytic Pathways of the Nitrosonium Ion

The nitrosonium ion (NO⁺), the reactive species in this compound, is highly susceptible to hydrolysis. wikipedia.org This reactivity with water is a critical characteristic that dictates its handling and application in synthetic chemistry.

The nitrosonium ion reacts readily with water in a straightforward hydrolytic process to form nitrous acid (HONO) and a proton (H⁺). wikipedia.org

Chemical Equation: NO⁺ + H₂O → HONO + H⁺ wikipedia.org

This reaction demonstrates that in an aqueous environment, the nitrosonium ion is converted into the weak acid, nitrous acid. wikipedia.orgyoutube.com In the presence of a base, the reaction proceeds further to generate a nitrite (B80452) salt. wikipedia.org

Reaction with Base: NO⁺ + 2 NaOH → NaNO₂ + Na⁺ + H₂O wikipedia.org

The high reactivity of the nitrosonium ion towards water necessitates stringent handling and storage protocols for this compound. wikipedia.orgfishersci.com The compound must be rigorously protected from atmospheric moisture to prevent its degradation into nitrous acid. wikipedia.org

For this reason, it is essential to store this compound in tightly closed containers in a dry, cool, and well-ventilated area. fishersci.com Any exposure to humid air can lead to hydrolysis, compromising the integrity of the reagent and potentially affecting the outcome of a chemical reaction. wikipedia.org Reaction environments must also be anhydrous, utilizing dry solvents and inert atmospheres (e.g., nitrogen or argon) to prevent premature decomposition of the nitrosonium salt.

Table 2: Handling and Storage Recommendations for this compound

| Parameter | Recommendation | Rationale | Reference |

|---|---|---|---|

| Storage Condition | Dry, cool, well-ventilated place | To prevent hydrolysis and decomposition. | fishersci.com |

| Container | Tightly closed | To protect from atmospheric moisture. | wikipedia.orgfishersci.com |

| Reaction Environment | Anhydrous solvents, inert atmosphere | To maintain the stability of the NO⁺ ion and prevent unwanted side reactions. | wikipedia.org |

Deoxygenation and Reduction Processes

This compound can participate in reactions that involve deoxygenation and reduction, acting as a source of the nitrosyl group.

A significant transformation involving nitrogen oxy-species is the deoxygenation of a nitrate (NO₃⁻) ligand to a nitrosyl (NO) ligand. This process represents a reduction of the nitrogen center and the removal of oxygen atoms. While direct use of this compound for this is not the typical pathway, the conversion of nitrate to nitrosyl is a key process in nitrogen chemistry. Research has shown that a coordinated nitrate ligand can be deoxygenated to a nitrosyl ligand under reductive conditions. nih.govnih.gov

Table 3: Compounds Mentioned in the Article

| Compound Name | Chemical Formula |

|---|---|

| This compound | [NO][PF₆] |

| Nitroxyl | HNO |

| Nitrosoalkane | RNO |

| Nitrous Acid | HONO |

| Water | H₂O |

| Sodium Hydroxide | NaOH |

| Sodium Nitrite | NaNO₂ |

| Nitrate | NO₃⁻ |

| Nitrosyl | NO |

| Nitrosonium tetrafluoroborate | [NO][BF₄] |

| Triflate | SO₃CF₃⁻ |

| mer,trans-Re(CH₃)(CO)₃(PPh₃)₂ | C₄₀H₃₃O₃P₂Re |

Research on Nitrosonium Hexafluorophosphate in Polymer Chemistry

Cationic Polymerization Initiation

Nitrosonium hexafluorophosphate (B91526) is recognized for its capacity to initiate the polymerization of several classes of monomers. wikipedia.org Its effectiveness stems from the generation of the nitrosonium ion (NO⁺), which acts as the initial cationic species.

Research has shown that nitrosonium hexafluorophosphate is an effective initiator for the ring-opening polymerization of 1,2-epoxides. This includes monomers such as styrene (B11656) oxide, cyclohexene (B86901) oxide, and 1,2-epoxybutane (B156178). wikipedia.orgfishersci.ca The polymerization of these cyclic ethers proceeds via a cationic mechanism, where the epoxide ring is opened, leading to chain growth. wikipedia.org

For instance, the polymerization of cyclohexene oxide can be initiated to produce poly(cyclohexene oxide). wikipedia.org While detailed experimental data for initiation specifically with this compound is not extensively tabulated in readily available literature, the general reactivity is well-established. The molecular weight and yield of the resulting polymers are influenced by reaction conditions such as temperature and the ratio of initiator to monomer. nih.gov The polymerization of 1,2-epoxybutane also proceeds through a ring-opening mechanism. documentsdelivered.comrsc.org

Table 1: Polymerization of 1,2-Epoxides Initiated by Cationic Methods This table presents illustrative data for cationic polymerization of epoxides to demonstrate typical outcomes. Data for NOPF₆ specifically is sparse in consolidated sources.

| Monomer | Initiator System | Temperature (°C) | Yield (%) | Molecular Weight (Mn, g/mol) | Polydispersity (Đ) | Reference |

|---|---|---|---|---|---|---|

| Cyclohexene Oxide | Fe(III) Complex | 25 | >99 | 19,100 | 1.7 | nih.gov |

| Cyclohexene Oxide | Fe(III) Complex | 55 | >99 | 15,300 | 1.8 | nih.gov |

| 1,2-Epoxybutane | Anionic/Coordination | N/A | High | Controlled | Narrow | rsc.org |

The application of this compound extends beyond epoxides to other monomers susceptible to cationic polymerization. This includes styrene, n-butyl vinyl ether, and tetrahydrofuran (B95107) (THF). chemicalbook.comspecialchem.comspecialchem.com

The polymerization of n-butyl vinyl ether, a vinyl ether, can be initiated cationically to form poly(n-butyl vinyl ether). chemicalbook.comspecialchem.com Vinyl ethers are known to be highly reactive in cationic polymerization due to the electron-donating nature of the ether group which stabilizes the propagating carbocation. libretexts.org

Tetrahydrofuran (THF) undergoes cationic ring-opening polymerization to produce poly(tetrahydrofuran) (PTHF), also known as polytetramethylene ether glycol (PTMEG). researchgate.netnih.gov This polymerization is characterized by an equilibrium between the monomer and the polymer. researchgate.net The initiation with nitrosonium salts contributes to the formation of the active oxonium ion species that propagates the chain. researchgate.net

Table 2: Polymerization of Various Monomers by Cationic Initiators This table provides representative data for the cationic polymerization of the listed monomers. Specific data for NOPF₆ initiation is limited in general literature.

| Monomer | Initiator System | Temperature (°C) | Molecular Weight (Mn, g/mol) | Polydispersity (Đ) | Reference |

|---|---|---|---|---|---|

| n-Butyl Vinyl Ether | Various Cationic | N/A | N/A | N/A | chemicalbook.com |

| Tetrahydrofuran | H₃PW₁₂O₄₀·13H₂O | 20 | 1,360 - 4,535 | N/A | nih.gov |

| Styrene | General Cationic | N/A | N/A | N/A | libretexts.org |

Mechanistic Studies of Cationic Polymerization Initiated by this compound

Understanding the mechanism of polymerization is crucial for controlling the process and the final polymer properties.

The initiation step in cationic polymerization using this compound involves the generation of a cationic species from the monomer. The nitrosonium ion (NO⁺) from NOPF₆ is a powerful electrophile that attacks the nucleophilic monomer. wikipedia.orgunacademy.com

In the case of heterocyclic monomers like epoxides and tetrahydrofuran, the lone pair of electrons on the oxygen atom attacks the nitrosonium ion. This leads to the formation of an unstable intermediate that rearranges to form a secondary oxonium ion, which is the actual initiating species for the ring-opening polymerization. mit.edu The propagation then occurs through the nucleophilic attack of another monomer molecule on the carbon adjacent to the positive oxygen in the ring.

For vinyl monomers like styrene and n-butyl vinyl ether, the electrophilic NO⁺ ion attacks the electron-rich carbon-carbon double bond. This results in the formation of a carbocation, which then serves as the active center for the propagation of the polymer chain. libretexts.org The stability of the resulting carbocation is a key factor in the feasibility of the polymerization. libretexts.org The hexafluorophosphate (PF₆⁻) anion is a non-nucleophilic counter-ion, which is essential as it does not readily terminate the growing cationic chain. wikipedia.orgmit.edu

For the polymerization of tetrahydrofuran, it is known to be a "living" polymerization under certain conditions, meaning that termination reactions are largely absent. researchgate.net The process involves a reversible propagation step, leading to an equilibrium concentration of the monomer. researchgate.net The rate of polymerization is generally first order with respect to both monomer and initiator concentrations. The specific rate constants for initiation and propagation when using this compound would require dedicated kinetic studies.

In general, cationic polymerizations are known to be very fast, even at low temperatures. mit.edu The rate of propagation is influenced by the distance between the propagating cationic center and the counter-ion; more separated "free" ions are more reactive than tight ion pairs. wikipedia.org The polarity of the solvent plays a significant role in this separation. wikipedia.org

Control of Polymer Properties through this compound Initiation

The ability to control the properties of the final polymer, such as molecular weight and molecular weight distribution (polydispersity), is a key objective in polymer synthesis. In cationic polymerization, these properties are primarily influenced by the rates of initiation, propagation, chain transfer, and termination.

By carefully selecting the reaction conditions, such as the initial ratio of monomer to initiator ([M]/[I]), it is possible to influence the molecular weight of the resulting polymer. Generally, a higher [M]/[I] ratio leads to a higher molecular weight polymer, assuming that chain transfer and termination events are minimal.

In living polymerization systems, such as the polymerization of tetrahydrofuran under specific conditions, the molecular weight can be predicted based on the stoichiometry of the reaction, and polymers with a narrow molecular weight distribution (low polydispersity index, Đ) can be obtained. researchgate.net The use of a well-defined initiator like this compound can contribute to better control over the initiation process, which is a prerequisite for achieving a controlled polymerization. However, chain transfer reactions, where the growing polymer chain is terminated but a new one is initiated, can also significantly affect the molecular weight and are common in many cationic systems. wikipedia.org

Investigations into Nitrosonium Hexafluorophosphate in Inorganic and Organometallic Chemistry

Synthesis and Characterization of Metal Nitrosyl Complexes

Nitrosonium hexafluorophosphate (B91526) is a widely employed reagent for the synthesis of metal nitrosyl complexes due to its capacity to introduce the nitrosyl ligand, often through oxidative nitrosylation reactions. wikipedia.org The nitrosyl cation, NO⁺, is isoelectronic with carbon monoxide (CO), making the bonding in metal nitrosyl complexes analogous to that in metal carbonyls. wikipedia.org

Reactions with Metal Carbonyl Complexes

A common route to metal nitrosyl carbonyls involves the reaction of metal carbonyl complexes with nitrosonium hexafluorophosphate. In these reactions, NOPF₆ typically oxidizes the metal center and replaces one or more carbonyl ligands with a nitrosyl group.

For instance, the reaction of substituted manganese carbonyl bromide compounds with NOPF₆ in acetonitrile (B52724) has been shown to yield cationic complexes. rsc.org Specifically, [Mn(CO)₅Br] and cis-[Mn(CO)₄(PMe₂Ph)Br] react to form [Mn(CO)₅(CH₃CN)]⁺ and cis-[Mn(CO)₄(PMe₂Ph)(CH₃CN)]⁺, respectively, where the NOPF₆ acts as an oxidant and facilitates the substitution of the bromide ligand by acetonitrile. rsc.org In other cases, direct substitution of a carbonyl ligand by a nitrosyl group is observed. The reaction of cis-[M(CO)₄(L-L)] (where M = Cr, Mo, or W; L-L = a diphosphine ligand) with NOPF₆ in methyl cyanide produces the cationic nitrosyl complex [M(CO)₃(NO)(L-L)][PF₆]. rsc.org

The table below summarizes representative reactions of metal carbonyl complexes with this compound.

| Metal Carbonyl Reactant | Ligands (L) | Product(s) | Reference |

| cis-[M(CO)₄(L-L)] (M=Cr, Mo, W) | L-L = R₂P(CH₂)₂PR₂ | [M(CO)₃(NO)(L-L)][PF₆] | rsc.org |

| [Mn(CO)₅Br] | - | [Mn(CO)₅(CH₃CN)]⁺ | rsc.org |

| cis-[Mn(CO)₄(PMe₂Ph)Br] | PMe₂Ph | cis-[Mn(CO)₄(PMe₂Ph)(CH₃CN)]⁺ | rsc.org |

| fac- and mer-trans-[Mn(CO)₃L₂Br] | P(OMe)₃, PMe₃, PMe₂Ph | fac-[Mn(CO)₃L₂Br]PF₆ | rsc.org |

| (C₆Et₆)Cr(CO)₃ | - | [(C₆Et₆)Cr(CO)₂(NO)]BF₄ (using NOBF₄) | wikipedia.org |

| M(CO)₆ (M=Mo, W) | MeCN | M(NO)₂(MeCN)₄₂ (using NOBF₄) | wikipedia.org |

These reactions demonstrate the efficacy of nitrosonium salts in generating cationic metal nitrosyl complexes from neutral metal carbonyl precursors. The nature of the product can be influenced by the solvent and the ancillary ligands present on the metal center. rsc.org

Preparation of Other Nitrosyl Complexes

Beyond metal carbonyls, this compound is instrumental in the synthesis of a variety of other nitrosyl complexes. For example, it can be used in insertion reactions with transition-metal hydrides. While the use of NOPF₆ can lead to unstable complexes that decompose, it demonstrates the initial insertion of the NO⁺ group into a metal-hydride bond. acs.org More stable nitroxyl (B88944) (HNO) complexes have been successfully isolated using nitrosonium triflate, highlighting the influence of the counter-ion on product stability. acs.org

The synthesis of technetium nitrosyl complexes, relevant to nuclear waste management, has been achieved using nitrosylating reagents like NOBF₄, which is analogous to NOPF₆. pnnl.gov Treatment of Tc(I) tricarbonyl precursors such as (Et₄N)₂[Tc(CO)₃Cl₃] with NOBF₄ in dichloromethane (B109758) results in the formation of [Tc(CO)₂(NO)]²⁺ species through the substitution of a CO ligand with an NO⁺ ligand. pnnl.gov

Ligand Exchange and Coordination Chemistry

Ligand exchange reactions are fundamental in coordination chemistry, and this compound can play a crucial role in these processes. libretexts.orgchemguide.co.uk The strong electrophilic nature of the NO⁺ cation facilitates its attack on metal centers, often leading to the displacement of other ligands.

In the reactions of ditertiary alkylphosphine complexes of Group 6 metal carbonyls, NOPF₆ promotes the substitution of a carbonyl group to form a nitrosyl complex. rsc.org For chromium complexes, further reaction can lead to the exchange of acetonitrile for acetone (B3395972) in solution, demonstrating the influence of the nitrosyl ligand on the lability of other coordinated ligands. rsc.org The synthesis of T-shaped palladium and platinum {MNO}¹⁰ nitrosyl complexes of the form [M(PR₃)₂(NO)]⁺ can be achieved by treating zerovalent precursors with NO⁺ sources, showcasing a clear ligand exchange process. nih.gov

An interesting case of intramolecular metal and ligand exchange has been observed in the reaction of a metallodithiolate cobalt-nitrosyl complex with a nickel-nitrosyl synthon. nih.gov This process involves a remarkable electronic and ligand redistribution, underscoring the complex coordination chemistry that can be initiated by the introduction of a nitrosyl group. nih.gov

Applications in Organometallic Redox Chemistry

This compound is a potent oxidizing agent in organometallic chemistry, capable of accepting an electron from a metal center. This property is harnessed in various synthetic and catalytic applications.

One-Electron Oxidation Capabilities in Organometallic Systems

The one-electron oxidation of organometallic complexes by NOPF₆ is a common and predictable reaction. The redox potential of the NO⁺/NO couple makes it a suitable oxidant for many 18-electron organometallic compounds, generating stable 17-electron cationic species or inducing further reactivity.

For example, tris(phosphine) manganese carbonyl bromide complexes, mer-cis-[Mn(CO)₂(L)₃Br], are oxidized by NOPF₆ to give the corresponding cationic salts mer-trans-[Mn(CO)₂(L)₃Br]PF₆ or mer-cis-[Mn(CO)₂(PMe₃)₃Br]PF₆. rsc.org Similarly, the oxidation of cis-[Cr(CO)₂(dmpe)₂] with NOPF₆ in methanol (B129727) yields the one-electron oxidation product trans-[Cr(CO)₂(dmpe)₂][PF₆]. rsc.org

The table below provides examples of one-electron oxidation reactions involving this compound.

| Organometallic Reactant | Product of One-Electron Oxidation | Reference |

| mer-cis-[Mn(CO)₂L₃Br] (L = P(OMe)₃, P(OEt)₃, etc.) | mer-trans-[Mn(CO)₂L₃Br]PF₆ | rsc.org |

| cis-[Cr(CO)₂(dmpe)₂] | trans-[Cr(CO)₂(dmpe)₂][PF₆] | rsc.org |

| fac- and mer-trans-[Mn(CO)₃L₂Br] | fac-[Mn(CO)₃L₂Br]PF₆ | rsc.org |

These reactions underscore the utility of NOPF₆ as a clean one-electron oxidant, as the byproduct, nitric oxide (NO), is a gas that can be easily removed from the reaction mixture. wikipedia.org

Electron Transfer (ET)-Catalyzed Substitution Reactions

Electron transfer processes initiated by reagents like this compound can catalyze substitution reactions in organometallic complexes. The initial one-electron oxidation of a stable 18-electron complex generates a more labile 17-electron radical cation. This cation can then undergo rapid ligand substitution, a process that would be much slower for the parent 18-electron species.

Formation of Cation Radical Salts Utilizing this compound

This compound is a widely employed reagent for the synthesis of stable cation radical salts of organometallic and organic compounds through one-electron oxidation. The hexafluorophosphate anion (PF₆⁻) is a weakly coordinating anion, which contributes to the stability of the resulting cationic species.

A classic and well-documented example is the oxidation of ferrocene (B1249389), an iron-containing organometallic compound, to form ferrocenium (B1229745) hexafluorophosphate. wikipedia.org This transformation involves the removal of one electron from the neutral, diamagnetic ferrocene molecule to yield the paramagnetic, blue-colored ferrocenium cation. wikipedia.org The reaction can be represented as:

Fe(C₅H₅)₂ + (NO)PF₆ → [Fe(C₅H₅)₂]⁺PF₆⁻ + NO

The ferrocene/ferrocenium couple is a standard reference in electrochemistry, and the synthesis of ferrocenium salts like the hexafluorophosphate is crucial for studying the electronic and structural properties of these systems. wikipedia.org The oxidation of ferrocene to the ferricenium ion results in only minor changes to the Fe-C bond lengths. wikipedia.org

The utility of nitrosonium salts extends to the oxidation of various ferrocene derivatives. rsc.org The ease of oxidation and the stability of the resulting ferricenium derivatives can be influenced by the nature of the substituents on the cyclopentadienyl (B1206354) rings. Similarly, other organometallic complexes and polycyclic aromatic hydrocarbons can be oxidized to their corresponding cation radicals using this method. mdpi.com While nitrosonium tetrafluoroborate (B81430) is also used for these types of reactions, this compound is a common choice due to the properties of the PF₆⁻ counterion. acs.org

| Precursor | Oxidizing Agent | Product | Key Observation |

| Ferrocene (Fe(C₅H₅)₂) | (NO)PF₆ | Ferrocenium hexafluorophosphate ([Fe(C₅H₅)₂]⁺PF₆⁻) | Change in color to deep blue; product is paramagnetic. wikipedia.org |

| Substituted Ferrocenes | (NO)PF₆ or other oxidants | Substituted Ferricenium hexafluorophosphates | Redox potentials and stability are dependent on the electronic nature of the substituents. rsc.org |

| Terbenzoolympicenyl radical (BOR1) | One-electron oxidants | Cationic species (BOR1⁺) | Yields a stable cationic species with intense near-infrared absorption. mdpi.com |

Reactivity with Transition Metal Hydrides and Alkyl Complexes

The reactivity of this compound with transition metal complexes containing hydride or alkyl ligands is multifaceted, often leading to oxidation of the metal center, ligand substitution, or reactions involving the NO⁺ moiety itself.

Research on the reactions of (NO)PF₆ with ditertiary alkylphosphine complexes of Group 6 metal carbonyls has revealed solvent-dependent outcomes. For instance, the reaction of cis-[Mo(CO)₂(dmpe)₂] (where dmpe is 1,2-bis(dimethylphosphino)ethane) with (NO)PF₆ in hydrogen-containing solvents like methanol results in the formation of a molybdenum hydride complex, [MoH(CO)₂(dmpe)₂]⁺PF₆⁻. rsc.org This suggests that the solvent can act as a hydrogen source in the reaction. In contrast, when the same reaction is carried out in liquid sulfur dioxide, an SO₂ adduct, [Mo(CO)₂(SO₂)(dmpe)₂]²⁺(PF₆⁻)₂, is formed instead. rsc.org

Similarly, the oxidation of cis-[Cr(CO)₂(dmpe)₂] with (NO)PF₆ in methanol yields a mixture of the oxidized complex trans-[Cr(CO)₂(dmpe)₂]⁺PF₆⁻ and the hydride complex [CrH(CO)₂(dmpe)₂]⁺PF₆⁻. rsc.org However, in acetonitrile, a solvent-coordinated dicationic complex, cis-[Cr(NCMe)(CO)₂(dmpe)₂]²⁺(PF₆⁻)₂, is the product. rsc.org

The nitrosonium ion can also react with other metal-ligand combinations. For example, an iron(III)-peroxo complex, [FeIII(14-TMC)(O₂)]⁺ (where TMC is N-tetramethylated cyclam), reacts with (NO)PF₆ to generate an iron(IV)-oxo species and nitrogen dioxide. rsc.org This reaction is proposed to proceed through a putative Fe(III)-peroxynitrite intermediate. rsc.org

While extensive studies detailing reactions with a broad range of simple transition metal alkyls are less common, the reactivity patterns observed with hydride and carbonyl complexes suggest that reactions with alkyl complexes would likely involve oxidation at the metal center and potential for complex subsequent transformations. The interaction of dppf-Nickel(0) complexes with alkyl halides, for instance, involves changes in the nickel oxidation state and the formation of alkyl radicals, indicating the susceptibility of metal-alkyl systems to redox processes. researchgate.net

| Reactant Complex | Solvent | Product(s) | Reaction Type |

| cis-[Mo(CO)₂(dmpe)₂] | Methanol | [MoH(CO)₂(dmpe)₂]⁺PF₆⁻ | Oxidation and hydride formation. rsc.org |

| cis-[Mo(CO)₂(dmpe)₂] | Liquid SO₂ | [Mo(CO)₂(SO₂)(dmpe)₂]²⁺(PF₆⁻)₂ | Oxidation and ligand substitution. rsc.org |

| cis-[Cr(CO)₂(dmpe)₂] | Methanol | trans-[Cr(CO)₂(dmpe)₂]⁺PF₆⁻ and [CrH(CO)₂(dmpe)₂]⁺PF₆⁻ | Oxidation and hydride formation. rsc.org |

| cis-[Cr(CO)₂(dmpe)₂] | Acetonitrile | cis-[Cr(NCMe)(CO)₂(dmpe)₂]²⁺(PF₆⁻)₂ | Oxidation and solvent coordination. rsc.org |

| [FeIII(14-TMC)(O₂)]⁺ | Acetonitrile | [FeIV(14-TMC)(O)]²⁺ and NO₂ | Oxidation and ligand transformation. rsc.org |

Spectroscopic and Computational Research on Nitrosonium Hexafluorophosphate and Its Derivatives

Vibrational Spectroscopy (IR, Raman) for Nitrosyl Group Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a fundamental tool for characterizing the nitrosyl (NO) group within nitrosonium hexafluorophosphate (B91526). These methods probe the vibrational modes of molecules, offering direct information about bond strengths and molecular structure.

ν(NO) Stretching Frequencies and Electronic Structure Correlations

The stretching vibration of the nitrogen-oxygen triple bond, denoted as ν(NO), is a particularly informative feature in the vibrational spectra of nitrosonium salts. For nitrosonium hexafluorophosphate, this vibration gives rise to a strong absorption peak in the infrared spectrum, typically observed in the range of 2150–2400 cm⁻¹. wikipedia.org The high frequency of this band is characteristic of a triple bond, reflecting the isoelectronic nature of the nitrosonium ion (NO⁺) with carbon monoxide (CO) and dinitrogen (N₂). wikipedia.orgwikipedia.org

The precise frequency of the ν(NO) stretch is sensitive to the electronic environment of the nitrosyl group. researchgate.net In metal nitrosyl complexes, for instance, the ν(NO) frequency can shift depending on the extent of back-bonding from the metal center to the π* orbitals of the NO ligand. wikipedia.org While this compound itself does not feature a metal-nitrosyl bond, the principle of electronic influence on vibrational frequency still holds. The interaction of the NO⁺ cation with the PF₆⁻ anion and the surrounding solvent or solid-state matrix can subtly affect the electronic distribution within the N-O bond, leading to small variations in the observed ν(NO) frequency.

In studies of various nitrosyl complexes, a correlation has been established between the ν(NO) stretching frequency and the M-N-O bond angle. nih.gov Linear M-N-O arrangements tend to exhibit higher ν(NO) frequencies, while bent geometries show lower frequencies. nih.gov For the ionic compound this compound, the NO⁺ ion is a linear species.

Interactive Table: Representative ν(NO) Stretching Frequencies

| Compound/Complex Type | ν(NO) Range (cm⁻¹) | Reference |

|---|---|---|

| Nitrosonium Salts | 2150–2400 | wikipedia.org |

| Linear Metal Nitrosyls | 1862–1690 | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of molecules in solution and the solid state. It provides detailed information about the local chemical environment of specific atomic nuclei.

Monitoring Anion Decomposition via ¹⁹F NMR

The hexafluorophosphate anion can undergo decomposition, particularly in the presence of nucleophiles or protic species. ¹⁹F NMR spectroscopy is an excellent method for monitoring this degradation process. The appearance of new signals in the ¹⁹F NMR spectrum can indicate the formation of decomposition products such as difluorophosphoric acid (OPF₂(OH)). oxinst.com By integrating the signals of the remaining PF₆⁻ and the newly formed species over time, the rate of decomposition can be quantified. oxinst.com This is particularly relevant in applications where the stability of the electrolyte is critical, such as in batteries. nih.govresearchgate.net

Interactive Table: Common ¹⁹F NMR Signals in PF₆⁻ Decomposition

| Species | Typical Chemical Shift Range (ppm) | Multiplicity |

|---|---|---|

| [PF₆]⁻ | ~ -70 to -75 | Doublet |

| OPF₂(OH) | ~ -19 | Doublet |

Electronic Spectroscopy (UV-Vis, MCD)

Electronic spectroscopy, including UV-Visible (UV-Vis) and Magnetic Circular Dichroism (MCD) spectroscopy, probes the electronic transitions within a molecule. These techniques provide information about the electronic structure and can be used to identify and characterize species in solution.

Characterization of Electronic Transitions and Charge Transfer Bands

This compound itself is a colorless solid, indicating that it does not have strong absorptions in the visible region of the electromagnetic spectrum. However, when it interacts with electron-rich aromatic compounds, colored charge-transfer (CT) complexes can form. acs.org These complexes exhibit new absorption bands in the UV-Vis spectrum that are not present in the spectra of the individual components. acs.org

These charge-transfer bands arise from the excitation of an electron from a high-energy occupied molecular orbital (HOMO) of the aromatic donor to a low-energy unoccupied molecular orbital (LUMO) of the nitrosonium acceptor. acs.org The energy of these transitions is related to the ionization potential of the donor and the electron affinity of the acceptor. The formation of these inner-sphere complexes, where the donor and acceptor are in close contact, is a key step in electron transfer reactions involving the nitrosonium ion. acs.org

In the broader context of coordination compounds, electronic transitions can be categorized as d-d transitions, ligand-to-metal charge transfer (LMCT), or metal-to-ligand charge transfer (MLCT). libretexts.org While this compound is an ionic compound, the concept of charge transfer is central to its reactivity with donor molecules. acs.orgyoutube.com

Electron Paramagnetic Resonance (EPR) Studies

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with one or more unpaired electrons. nih.gov It is a primary tool for studying paramagnetic materials, including free radicals and transition metal complexes. nih.govmdpi.com

The nitrosonium cation (NO⁺) in this compound is a diamagnetic species, meaning it has no unpaired electrons. Consequently, it is EPR-silent and cannot be directly detected by this technique. mdpi.com However, EPR spectroscopy is invaluable for studying the reactions of this compound where paramagnetic species are involved, either as reactants or products. For example, if this compound reacts to form nitric oxide (NO), a stable diatomic free radical, EPR can be used for its detection and quantification. nih.govmdpi.com

EPR studies in this context often focus on:

Spin Trapping: In reactions where transient radical species are formed, spin traps are used to form more stable radical adducts that can be readily detected by EPR. mdpi.com While nitric oxide itself is relatively stable, this technique is crucial for other reactive intermediates.

Nitrosyl Complexes: Nitric oxide readily coordinates with metal ions, such as iron in heme proteins, to form paramagnetic nitrosyl complexes. nih.govnih.gov EPR is extensively used to characterize the electronic structure and coordination environment of these complexes, which can be formed in reactions involving nitrosonium salts. nih.govcapes.gov.br The g-values and hyperfine splitting patterns in the EPR spectrum provide detailed information about the geometry and the nature of the axial ligand trans to the nitrosyl group. capes.gov.br

Therefore, while not applicable to the parent compound, EPR is a critical tool for elucidating the mechanisms of reactions involving this compound through the characterization of any paramagnetic intermediates or products.

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a powerful technique for determining the local geometric and electronic structure of a specific element in a material. springernature.comsemineral.es It is element-selective and does not require long-range crystalline order, making it suitable for a wide range of samples, including amorphous solids and solutions. semineral.es An XAS spectrum is typically divided into two regions: the X-ray Absorption Near-Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS). springernature.comnih.gov

For this compound (NOPF₆), XAS can provide detailed structural information:

XANES: The XANES region, near the absorption edge, is sensitive to the oxidation state and coordination geometry of the absorbing atom. nih.gov By tuning the X-ray energy to the K-edge of nitrogen, oxygen, or phosphorus, one could probe their respective chemical environments. The features in the XANES spectrum of the nitrogen atom would be characteristic of the N≡O triple bond in the nitrosonium cation.

EXAFS: The EXAFS region consists of oscillations past the absorption edge that arise from the scattering of the ejected photoelectron by neighboring atoms. semineral.es Analysis of the EXAFS signal can yield precise information about the bond distances and coordination numbers. For NOPF₆, EXAFS could be used to determine the N-O bond length in the cation and the P-F bond lengths in the octahedral hexafluorophosphate anion with high accuracy. semineral.es

Studies on related metal nitrosyl complexes have demonstrated the utility of XAS in characterizing the coordination environment and bonding, providing a blueprint for its application to nitrosonium salts. researchgate.net

Theoretical and Computational Chemistry Approaches

Computational chemistry provides indispensable tools for understanding the structure, stability, and reactivity of molecules at an atomic level. For this compound, various methods are used to complement and interpret experimental data.

Ab initio and Density Functional Theory (DFT) are high-level quantum mechanical methods used to solve the electronic structure of molecules. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, while DFT calculates the electronic properties based on the electron density, offering a favorable balance between accuracy and computational cost. nih.govaps.org

For this compound, these calculations are used to:

Optimize Geometry: Determine the most stable three-dimensional arrangement of atoms, providing precise values for bond lengths (N-O, P-F) and the octahedral geometry of the PF₆⁻ anion.

Calculate Vibrational Frequencies: Predict the infrared and Raman spectra of the molecule. The calculated frequency for the N-O stretching mode is a key identifier for the nitrosonium cation.

Determine Thermodynamic Stability: Calculate properties such as the heat of formation and Gibbs free energy, which are crucial for understanding the compound's stability and its role in chemical reactions. nih.gov

The combination of DFT with other methods, such as the Dynamical Mean-Field Theory (DFT+DMFT), has proven effective in accurately describing the structural and electronic properties of complex materials. aps.org

Computational methods are essential for analyzing the intricate details of chemical bonding. For this compound, theoretical approaches are used to:

Analyze Molecular Orbitals: DFT calculations provide a detailed picture of the molecular orbitals, confirming the triple bond character between nitrogen and oxygen in the NO⁺ cation.

Electron Density Distribution: Methods like Quantum Theory of Atoms in Molecules (QTAIM) can be applied to the calculated electron density to characterize the nature of the chemical bonds (ionic vs. covalent) within the NOPF₆ ionic pair.

Determine Protonation Sites: Theoretical calculations can predict the most likely site for protonation. By modeling the addition of a proton (H⁺) to various atoms (e.g., the fluorine atoms on the PF₆⁻ anion) and calculating the resulting energy, the most thermodynamically favorable protonation site can be identified. Energy decomposition analysis (EDA) can further quantify the contributions of different intramolecular interactions. nih.gov

Semi-empirical quantum mechanical (SQM) methods, such as AM1 and PM6, are based on the same Hartree-Fock formalism as ab initio methods but introduce approximations and parameters derived from experimental data to simplify the calculations. nih.govwikipedia.org This makes them significantly faster than DFT or ab initio methods. nih.govrsc.org

Their application in studying this compound includes:

Rapid Screening of Reactions: Due to their computational efficiency, SQM methods are ideal for exploring the potential energy surfaces of complex reactions involving large molecules. rsc.org They can quickly screen numerous possible reaction pathways to identify the most plausible ones.

Initial Transition State Searches: These methods are often used to obtain initial geometries for transition states, which can then be refined using more accurate and computationally expensive DFT calculations. bath.ac.uk This synergistic approach combines the speed of SQM with the accuracy of DFT. rsc.orgbath.ac.uk

While the results can be less accurate if the molecule under study differs significantly from the parameterization set, these methods are invaluable for initial explorations of reaction mechanisms. wikipedia.org

Understanding the reactivity of this compound and the transient species formed during its reactions relies heavily on computational modeling. Theoretical models provide mechanistic insights that are often inaccessible through experiments alone.

Key applications include:

Reaction Pathway Modeling: DFT calculations are used to map the entire energy profile of a reaction, from reactants to products. nih.gov This includes locating transition states and reaction intermediates.

Activation Energy Calculation: The energy barrier (activation energy) for a reaction can be calculated, providing a quantitative measure of the reaction rate. For example, in an oxidation reaction using NOPF₆, DFT can predict the feasibility of the reaction under specific conditions. nih.gov

Characterization of Intermediates: The geometric and electronic structures of short-lived reactive intermediates can be calculated, offering a detailed understanding of their role in the reaction mechanism. umich.edu This is crucial for reactions where intermediates cannot be isolated or observed directly.

Table of Compounds

| Compound Name | Molecular Formula |

| This compound | NOPF₆ |

| Nitric Oxide | NO |

| Styrene (B11656) Oxide | C₈H₈O |

| Cyclohexene (B86901) Oxide | C₆H₁₀O |

| 1,2-Epoxybutane (B156178) | C₄H₈O |

| Styrene | C₈H₈ |

| n-Butyl vinyl ether | C₆H₁₂O |

| Tetrahydrofuran (B95107) | C₄H₈O |

| Acetonitrile (B52724) | C₂H₃N |

Table of Computational Methods

| Method Type | Examples | Primary Application for NOPF₆ |

| High-Level Quantum | Ab Initio, Density Functional Theory (DFT) | Accurate calculation of structure, stability, vibrational frequencies, and reaction energy profiles. nih.govaps.org |

| Semi-Empirical | AM1, PM3, PM6 | Rapid screening of reaction mechanisms, initial geometry optimization for large systems. wikipedia.orgrsc.org |

| Hybrid Approaches | DFT+DMFT, SQM+ML | High-accuracy structural properties for complex solids; fast and accurate prediction of reaction barriers. aps.orgrsc.orgbath.ac.uk |

Emerging Research Applications and Future Directions for Nitrosonium Hexafluorophosphate

Development of New Materials with Specific Properties

A primary area of application for nitrosonium hexafluorophosphate (B91526) is in polymer chemistry, where it serves as a highly effective initiator for cationic polymerization. smolecule.com This process involves the generation of cationic species that trigger a chain reaction, leading to the formation of polymers. smolecule.com The ability of nitrosonium hexafluorophosphate to initiate the polymerization of a variety of monomers is a key factor in its utility for creating new materials with tailored properties.

Research has demonstrated its efficacy in polymerizing 1,2-epoxides, such as styrene (B11656) oxide and cyclohexene (B86901) oxide. smolecule.comfishersci.com Beyond epoxides, its use has been extended to other monomers, including styrene, n-butyl vinyl ether, and tetrahydrofuran (B95107). smolecule.comfishersci.com The choice of monomer and the controlled nature of the polymerization process allow for the synthesis of polymers with specific, desirable characteristics. While research into the specific properties of polymers synthesized using this compound is ongoing, the ability to control factors like initiator concentration can influence polymer characteristics such as particle size, size distribution (polydispersity), and temperature sensitivity (Lower Critical Solution Temperature - LCST). nih.govmdpi.com This control is crucial for designing materials for specialized applications.

Table 1: Monomers Polymerized by this compound

| Monomer Class | Specific Examples | Resulting Polymer Type |

|---|---|---|

| 1,2-Epoxides | Styrene oxide, Cyclohexene oxide, 1,2-Epoxybutane (B156178) | Polyethers |

| Vinyl compounds | Styrene, n-Butyl vinyl ether | Vinyl polymers |

| Cyclic ethers | Tetrahydrofuran (THF) | Poly(tetrahydrofuran) |

The ongoing exploration in this area focuses on understanding the detailed mechanisms and kinetics of these polymerization reactions to further refine the properties of the resulting materials for advanced applications. smolecule.com

Potential in Antimicrobial Applications

The antimicrobial properties of nitric oxide (NO) and its related reactive nitrogen species, including the nitrosonium cation (NO+), are well-documented. nih.govnih.gov These species are integral to the host immune response against pathogens. While direct studies on the antimicrobial applications of this compound are still emerging, its role as a stable source of the NO+ cation suggests significant potential in this field.

The antimicrobial mechanism of the nitrosonium ion is multifaceted. One key target is the cell surface of bacteria and fungi. The NO+ cation can react with and modify essential biomolecules, such as glycosaminoglycans, which are involved in adhesion and infection. This interaction can disrupt the structural integrity of the microbial cell envelope and interfere with its ability to colonize host tissues. Further research into formulating this compound into delivery systems could harness these intrinsic antimicrobial properties for therapeutic purposes.

Biochemical Relevance and Interactions in Biological Systems

The biochemical significance of this compound stems from its ability to deliver the nitrosonium ion, a key signaling and reactive molecule in biological systems.

Nitric Oxide and its Interaction with Proteins

The nitrosonium ion (NO+) is a powerful electrophile that readily reacts with nucleophilic functional groups in biomolecules, particularly in proteins. A primary example of this reactivity is S-nitrosylation, the covalent attachment of a nitroso group to the thiol side chain of a cysteine residue. This post-translational modification is a crucial mechanism for regulating the function of a wide range of proteins involved in cellular signaling, vasodilation, and neurotransmission.

By providing a controlled source of NO+, this compound can be used as a tool in laboratory settings to study the mechanisms and functional consequences of protein nitrosylation. Understanding these interactions is fundamental to deciphering the complex role of nitric oxide in health and disease.

Role in Sustainable and Green Chemistry Initiatives

The principles of green chemistry encourage the use of reagents and reaction conditions that minimize waste and environmental impact. This compound and related nitrosonium salts align with these principles in several ways. For instance, in oxidation reactions, the nitrosonium ion is reduced to nitric oxide (NO), a gaseous byproduct. wikipedia.org This gaseous nature allows for its easy removal from the reaction mixture, simplifying product purification and reducing the need for solvent-intensive separation processes. wikipedia.org

The use of this compound can also provide a milder and more selective alternative to traditional, often harsher, oxidizing agents, potentially reducing energy consumption and the formation of unwanted side products. As the demand for environmentally benign chemical processes grows, the application of reagents like this compound in green chemistry is expected to expand.

Challenges and Opportunities in Controlled Reactivity and Selectivity

The high reactivity of this compound presents both challenges and opportunities for synthetic chemists. A significant challenge is its sensitivity to moisture; the nitrosonium ion reacts readily with water to form nitrous acid, necessitating careful handling and anhydrous reaction conditions. wikipedia.org